Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

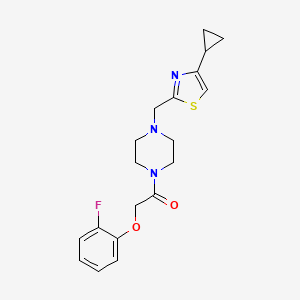

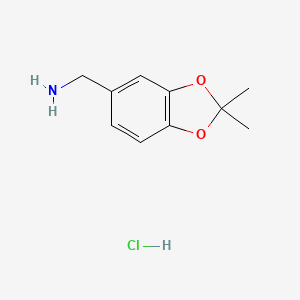

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the iodination of 1-alkyl-methyl 2,6-dioxo-3-pentyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate was achieved by heating the compound in trifluoroacetic acid with NIS and TFAA to yield the iodo derivative .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” are not detailed in the search results, the compound likely participates in reactions typical of esters and pyrimidines .Physical And Chemical Properties Analysis

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a solid at room temperature . It has a molecular weight of 170.12 .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Biologically Active Disperse Dyes This compound can be used in the synthesis of novel azo-disperse dyes containing alkylhydrazonopyridinone structures . These dyes have been applied to polyester fabrics and have shown very good light fastness levels and good wash fastness .

Multifunctional Molecule

“Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” is a multifunctional molecule as it contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .

Alkylation with Methyl Bromoacetate

The compound can undergo alkylation with methyl bromoacetate . This reaction could be useful in the synthesis of other complex molecules .

4. Interaction with N-Nucleophiles, Amines, and Hydrazines “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate” can interact with N-nucleophiles, amines, and hydrazines . This property could be exploited in various chemical reactions and syntheses .

Preparation of Aldehyde Derivatives

Aldehyde derivatives are of primary importance in organic synthesis . The functionalization of important molecules such as nucleic acids with formyl groups can allow the derivatization for multiple application purposes .

6. Role in Supramolecular Chemistry, Molecular Recognition, and Sensors Nucleic bases, such as those in “Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate”, can interact with complementary functions through hydrogen bonds . This feature makes them particularly useful for many applications in the field of supramolecular chemistry, molecular recognition, and sensors .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCHXUGEQHMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=O)NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2595321.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2595325.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595334.png)

methanone](/img/structure/B2595336.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2595340.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2595341.png)

![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2595343.png)